aldehydo-D-ribose 5-phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

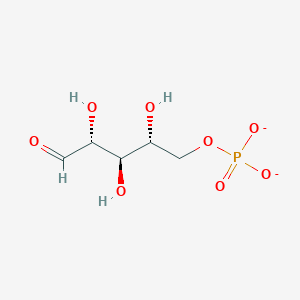

Aldehydo-D-ribose 5-phosphate(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of this compound; major species at pH 7.3. It has a role as a fundamental metabolite. It is a conjugate base of an this compound.

科学研究应用

Role in Nucleotide Synthesis

Ald-D-R5P is integral to the synthesis of nucleotides and nucleosides, serving as a building block for ribonucleotides and deoxyribonucleotides. The enzymatic conversion of Ald-D-R5P into other nucleotide forms is facilitated by enzymes such as deoxyribose-5-phosphate aldolase (DERA). This enzyme catalyzes the reversible reaction involving Ald-D-R5P and acetaldehyde, leading to the formation of 2-deoxy-D-ribose-5-phosphate, which is essential for DNA synthesis .

Biocatalysis in Pharmaceutical Synthesis

The use of DERA in biocatalytic processes has gained attention for its ability to synthesize complex molecules efficiently. Recent advancements have demonstrated that engineered variants of DERA can accept a broader range of aldehyde substrates, enhancing the production of modified ribose phosphates that are critical for the development of therapeutic oligonucleotides. These modifications include the introduction of fluorine and other functional groups that improve the pharmacological properties of nucleoside analogs used in cancer therapies .

Table 1: Summary of DERA Applications in Pharmaceutical Synthesis

| Application | Description |

|---|---|

| Nucleotide Synthesis | Conversion of Ald-D-R5P into nucleotides via DERA catalysis |

| Oligonucleotide Development | Synthesis of therapeutic oligonucleotides with modified ribose phosphates |

| Cancer Drug Development | Production of epothilones and other anticancer compounds through DERA-mediated reactions |

Engineering Enzymes for Enhanced Activity

The engineering of DERA has led to variants with improved substrate specificity and activity. For instance, mutations in the active site have broadened the range of aldehyde donors that can be utilized, which is vital for synthesizing diverse sugar derivatives necessary for drug development . The ability to generate these compounds efficiently makes DERA an attractive target for further research and application in synthetic biology.

Case Study 1: Synthesis of Fluorinated Nucleosides

Research has shown that by utilizing engineered DERA variants alongside oxidases, researchers can synthesize fluorinated derivatives of Ald-D-R5P. These derivatives are significant as they enhance the stability and efficacy of nucleoside analogs used in treating viral infections and cancers .

Case Study 2: Production of Statin Precursors

DERA has also been employed in the synthesis of statin side chains through sequential aldol reactions. This application demonstrates the enzyme's capability to create multiple stereocenters in a single step, streamlining the production process for cholesterol-lowering drugs .

Future Directions and Research Opportunities

The ongoing research into Ald-D-R5P and its derivatives holds promise for numerous applications in medicine and biotechnology. Future studies could focus on:

- Optimizing Enzyme Engineering : Further enhancing the catalytic efficiency and substrate range of DERA.

- Exploring New Therapeutic Applications : Investigating additional roles for Ald-D-R5P derivatives in treating various diseases.

- Developing Sustainable Biocatalytic Processes : Implementing green chemistry principles using DERA in industrial applications.

属性

分子式 |

C5H9O8P-2 |

|---|---|

分子量 |

228.09 g/mol |

IUPAC 名称 |

[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/p-2/t3-,4+,5-/m0/s1 |

InChI 键 |

PPQRONHOSHZGFQ-LMVFSUKVSA-L |

SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-] |

手性 SMILES |

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-] |

规范 SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-] |

同义词 |

D-ribose 5-phosphate D-ribose-5-phosphoric acid ribose 5-monophosphate ribose 5-phosphate ribose phosphate ribose-5-phosphate ribose-5-phosphoric acid ribose-5-phosphoric acid, (D-ribofuranose)-isomer ribose-5-phosphoric acid, (D-ribose)-isomer ribose-5-phosphoric acid, monobarium salt, (D-ribose)-isomer ribose-5-phosphoric acid, monosodium salt, (D-ribose)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。